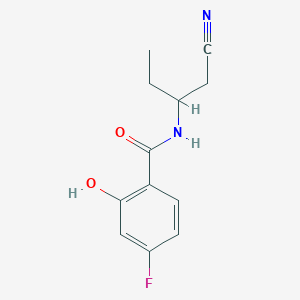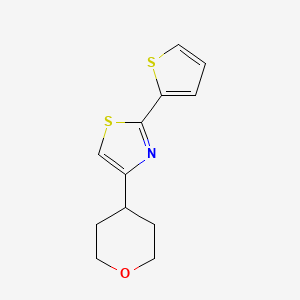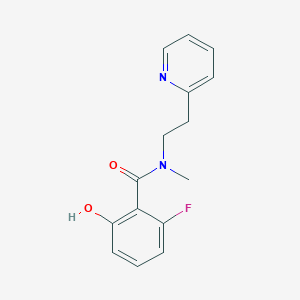
N-(1-cyanobutan-2-yl)-4-fluoro-2-hydroxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanobutan-2-yl)-4-fluoro-2-hydroxybenzamide, also known as C16, is a chemical compound that has been widely used in scientific research. This compound is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair mechanisms. In recent years, C16 has gained attention as a potential therapeutic agent for the treatment of cancer and other diseases.
Mecanismo De Acción
N-(1-cyanobutan-2-yl)-4-fluoro-2-hydroxybenzamide works by inhibiting the activity of PARP, an enzyme that plays a key role in DNA repair mechanisms. Inhibition of PARP leads to the accumulation of DNA damage, which ultimately results in cell death. This mechanism is particularly effective in cancer cells, which have a higher rate of DNA damage and repair compared to normal cells.
Biochemical and Physiological Effects:
N-(1-cyanobutan-2-yl)-4-fluoro-2-hydroxybenzamide has been shown to have a number of biochemical and physiological effects. In addition to its PARP inhibitory activity, N-(1-cyanobutan-2-yl)-4-fluoro-2-hydroxybenzamide has been found to induce apoptosis (cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune response. These effects make N-(1-cyanobutan-2-yl)-4-fluoro-2-hydroxybenzamide a potentially powerful therapeutic agent for the treatment of cancer and other diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(1-cyanobutan-2-yl)-4-fluoro-2-hydroxybenzamide in lab experiments is its potency as a PARP inhibitor. This makes it a valuable tool for studying the role of PARP in DNA repair mechanisms and for developing new cancer treatments. However, N-(1-cyanobutan-2-yl)-4-fluoro-2-hydroxybenzamide also has some limitations. Its low solubility in water can make it difficult to work with in some experiments, and its high toxicity can make it challenging to use in vivo.
Direcciones Futuras
There are a number of potential future directions for research on N-(1-cyanobutan-2-yl)-4-fluoro-2-hydroxybenzamide. One area of interest is the development of new cancer treatments that combine N-(1-cyanobutan-2-yl)-4-fluoro-2-hydroxybenzamide with other chemotherapy drugs or radiation therapy. Another area of research is the use of N-(1-cyanobutan-2-yl)-4-fluoro-2-hydroxybenzamide in the treatment of inflammatory and neurodegenerative diseases. Additionally, further studies are needed to better understand the biochemical and physiological effects of N-(1-cyanobutan-2-yl)-4-fluoro-2-hydroxybenzamide and to identify any potential side effects or limitations of its use.
Métodos De Síntesis
The synthesis of N-(1-cyanobutan-2-yl)-4-fluoro-2-hydroxybenzamide involves a multi-step process that begins with the reaction of 4-fluoro-2-hydroxybenzoic acid with 1-cyanobutan-2-ol in the presence of a catalyst. The resulting intermediate is then treated with thionyl chloride and triethylamine to form the corresponding acid chloride, which is then reacted with 2-aminoacetophenone to yield the final product.
Aplicaciones Científicas De Investigación
N-(1-cyanobutan-2-yl)-4-fluoro-2-hydroxybenzamide has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is its use as a cancer treatment. Studies have shown that N-(1-cyanobutan-2-yl)-4-fluoro-2-hydroxybenzamide can inhibit the growth of cancer cells and enhance the efficacy of chemotherapy and radiation therapy. In addition, N-(1-cyanobutan-2-yl)-4-fluoro-2-hydroxybenzamide has been found to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of inflammatory and neurodegenerative diseases.
Propiedades
IUPAC Name |
N-(1-cyanobutan-2-yl)-4-fluoro-2-hydroxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O2/c1-2-9(5-6-14)15-12(17)10-4-3-8(13)7-11(10)16/h3-4,7,9,16H,2,5H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGLXMLNUKCFJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC#N)NC(=O)C1=C(C=C(C=C1)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanobutan-2-yl)-4-fluoro-2-hydroxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[1-(cyclopropylmethyl)tetrazol-5-yl]methyl]bicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B7632971.png)
![[4-[(2-Methylfuran-3-yl)sulfanylmethyl]phenyl]methanol](/img/structure/B7632977.png)
![5-(2,3-dimethoxyphenyl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7632985.png)
![4-[(2-Methylfuran-3-yl)sulfanylmethyl]-2-(methylsulfonylmethyl)-1,3-thiazole](/img/structure/B7632990.png)
![1-[(3-ethyl-1H-1,2,4-triazol-5-yl)methyl]-4-(4-fluorophenyl)-1,4-diazepane](/img/structure/B7633004.png)
![3-ethyl-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]thiophene-2-carboxamide](/img/structure/B7633015.png)
![N-[2-(methylsulfinylmethyl)phenyl]pyridine-2-carboxamide](/img/structure/B7633018.png)

![6-methyl-N-[(5-methylpyridin-3-yl)methyl]pyridin-2-amine](/img/structure/B7633026.png)
![4-ethoxy-2-[4-[(3-ethyl-1H-1,2,4-triazol-5-yl)methyl]piperazin-1-yl]-6-methylpyrimidine](/img/structure/B7633029.png)

![1-[3-(Difluoromethoxy)pyridin-2-yl]-3-(furan-2-ylmethyl)urea](/img/structure/B7633047.png)

![N-[1-(2-methoxyethyl)-3,5-dimethylpyrazol-4-yl]-3-methyl-2-phenylazetidine-1-carboxamide](/img/structure/B7633057.png)